

# An In-Depth Technical Guide to Butan-2-yl 3-oxobutanoate

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## Compound of Interest

Compound Name: *sec-Butyl Acetoacetate*

Cat. No.: *B083877*

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This guide provides a comprehensive technical overview of butan-2-yl 3-oxobutanoate, a significant  $\beta$ -keto ester in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this compound's nomenclature, properties, synthesis, and applications.

## IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of chemical compounds is fundamental to scientific communication. The compound commonly known as **sec-butyl acetoacetate** is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

## Determination of the Principal Functional Group

The structure of **sec-butyl acetoacetate** contains two functional groups: a ketone and an ester. According to IUPAC nomenclature rules, the ester functional group has higher priority than the ketone.<sup>[1][2]</sup> Therefore, the compound is named as an ester derivative of a keto acid.

## Naming the Ester Components

Ester nomenclature involves identifying the alkyl group derived from the alcohol and the carboxylate group from the carboxylic acid.<sup>[3][4][5]</sup>

- **The Alkyl Group:** The alcohol-derived portion is a sec-butyl group. In systematic IUPAC nomenclature, this is named based on the point of attachment to the ester oxygen. The butyl

chain is numbered from the end closest to the point of attachment, which is the second carbon. Thus, the sec-butyl group is correctly named butan-2-yl.<sup>[6]</sup><sup>[7]</sup>

- **The Carboxylate Group:** The acyl portion is derived from 3-oxobutanoic acid (commonly known as acetoacetic acid). The parent chain is a four-carbon chain (butane), with a ketone (oxo) group at the third position and a carboxylic acid at the first position. To form the carboxylate name, the "-oic acid" suffix is replaced with "-oate".<sup>[3]</sup><sup>[4]</sup> This gives us 3-oxobutanoate.

## The Definitive IUPAC Name

Combining the names of the alkyl and carboxylate portions, the official IUPAC name for **sec-butyl acetoacetate** is butan-2-yl 3-oxobutanoate.<sup>[5]</sup><sup>[8]</sup>

## Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its application in research and industry.

## General Characteristics

Butan-2-yl 3-oxobutanoate is a colorless liquid with a characteristic fruity odor.<sup>[6]</sup> Its properties make it a versatile solvent and a key intermediate in organic synthesis.

## Tabulated Physical and Chemical Data

Property	Value	Source(s)
IUPAC Name	butan-2-yl 3-oxobutanoate	[5][8]
Synonyms	sec-Butyl acetoacetate, sec-butyl 3-oxobutanoate	[5][8]
CAS Number	13562-76-0	[8]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	[9][10]
Molecular Weight	158.19 g/mol	[9][10]
Appearance	Colorless liquid	[6]
Odor	Fruity	[6]
Boiling Point	Not explicitly found for the sec-butyl ester, but the n-butyl isomer boils at a relevant temperature.	[10]
Density	Not explicitly found for the sec-butyl ester, but the n-butyl isomer has a density of approximately 0.97 g/cm <sup>3</sup> .	
Solubility	Limited solubility in water; soluble in many organic solvents.	[11]

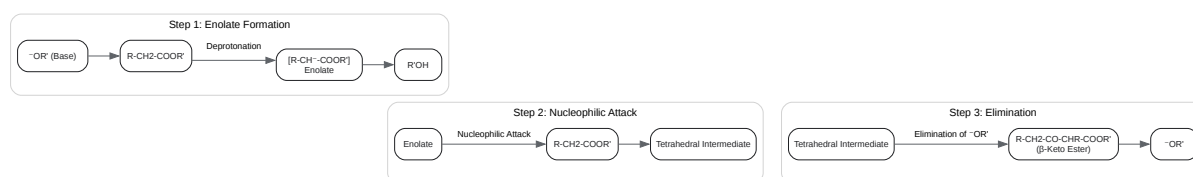
## Synthesis of Butan-2-yl 3-oxobutanoate

The synthesis of  $\beta$ -keto esters like butan-2-yl 3-oxobutanoate is a cornerstone of organic chemistry, with several established methods.[1][3][12][13] The two most prominent methods are the Claisen condensation and transesterification.

### Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base to form a  $\beta$ -keto ester.[4][14][15][16][17]

The reaction proceeds through the formation of an enolate intermediate. The choice of base is critical; it must be strong enough to deprotonate the  $\alpha$ -carbon of the ester but should not participate in competing reactions like hydrolysis or transesterification.[16] Therefore, the alkoxide corresponding to the alcohol portion of the ester is typically used.



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Caption: Mechanism of the Claisen Condensation.

This protocol is a generalized procedure based on established methods for  $\beta$ -keto ester synthesis.

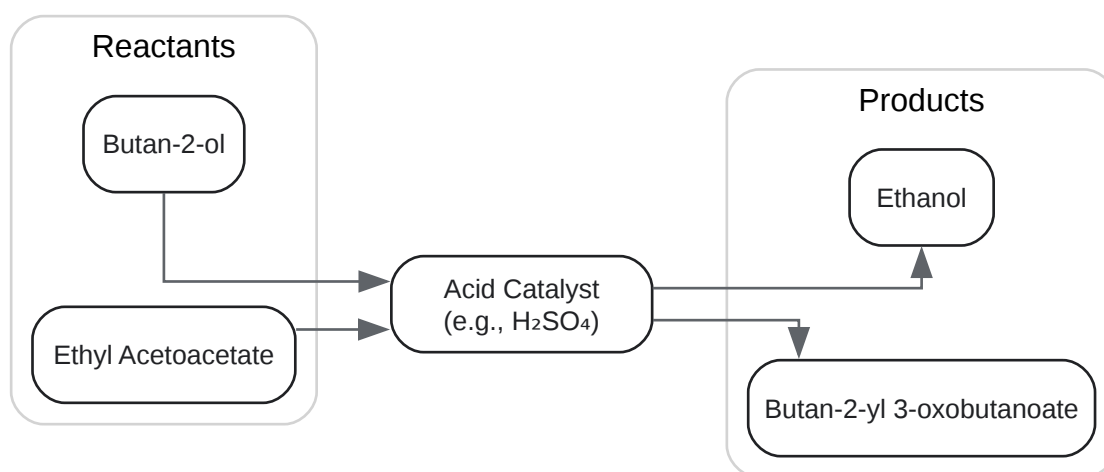
- **Preparation:** A solution of sodium butan-2-oxide in butan-2-ol is prepared by carefully adding sodium metal to anhydrous butan-2-ol under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** Ethyl acetate (2 equivalents) is added dropwise to the cooled sodium butan-2-oxide solution with continuous stirring. The reaction mixture is then gently refluxed.
- **Work-up:** After the reaction is complete, the mixture is cooled and acidified with a dilute acid (e.g., acetic acid or dilute HCl).
- **Extraction:** The product is extracted with an organic solvent (e.g., diethyl ether).

- Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield butan-2-yl 3-oxobutanoate.

## Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[18][19] This method is particularly useful for preparing different esters of acetoacetic acid from a commercially available one, such as ethyl acetoacetate.

Transesterification can be catalyzed by acids, bases, or enzymes.[19] For the synthesis of butan-2-yl 3-oxobutanoate, an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is commonly employed with an excess of butan-2-ol to drive the equilibrium towards the product.



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Caption: Transesterification for the synthesis of butan-2-yl 3-oxobutanoate.

- Reaction Setup: A mixture of ethyl acetoacetate, a large excess of butan-2-ol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is placed in a round-bottom flask equipped with a distillation apparatus.
- Reaction: The mixture is heated to reflux. The lower-boiling ethanol produced during the reaction is continuously removed by distillation to shift the equilibrium towards the formation of the desired product.

- **Neutralization and Work-up:** After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
- **Purification:** The excess butan-2-ol is removed by distillation. The remaining residue is then purified by vacuum distillation to obtain pure butan-2-yl 3-oxobutanoate.<sup>[20]</sup>

## Applications in Synthesis

Butan-2-yl 3-oxobutanoate is a valuable building block in organic synthesis, primarily due to the reactivity of the methylene group flanked by two carbonyl groups.

## Acetoacetic Ester Synthesis

This classic reaction allows for the synthesis of ketones and substituted acetones.<sup>[21]</sup> The  $\alpha$ -protons of butan-2-yl 3-oxobutanoate are acidic and can be readily removed by a base to form a stabilized enolate. This enolate can then be alkylated with an alkyl halide. Subsequent hydrolysis and decarboxylation yield a ketone.



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Caption: General workflow of the acetoacetic ester synthesis.

## Other Synthetic Applications

- **Heterocyclic Synthesis:** The reactive nature of butan-2-yl 3-oxobutanoate makes it a precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyridines, and pyrroles.
- **Pharmaceutical and Agrochemical Intermediate:** It serves as an intermediate in the production of pharmaceuticals and agrochemicals.<sup>[22]</sup>

## Safety and Handling

Proper handling and awareness of the potential hazards of butan-2-yl 3-oxobutanoate are essential in a laboratory or industrial setting.

## GHS Hazard Classification

While a specific GHS classification for butan-2-yl 3-oxobutanoate is not readily available, its close structural analogs like tert-butyl acetoacetate are classified as combustible liquids.[\[23\]](#)[\[24\]](#)

- Pictogram: Flame
- Signal Word: Warning
- Hazard Statement: H227: Combustible liquid.[\[23\]](#)[\[24\]](#)

## Precautionary Measures

- Handling: Keep away from heat, sparks, open flames, and hot surfaces.[\[25\]](#)[\[26\]](#) No smoking. Wear protective gloves, eye protection, and face protection.[\[24\]](#)[\[27\]](#)
- Storage: Store in a well-ventilated place. Keep cool.[\[25\]](#)[\[27\]](#)
- Disposal: Dispose of contents/container to an approved waste disposal plant.[\[23\]](#)[\[27\]](#)

## First Aid

- Inhalation: Move the person to fresh air.
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[\[23\]](#)[\[27\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[27\]](#)
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if feeling unwell.[\[24\]](#)

## Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of butan-2-yl 3-oxobutanoate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are available in spectral databases and provide detailed information about the molecular structure.[5]

## Infrared (IR) Spectroscopy

- The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone and the ester functional groups.

## Mass Spectrometry (MS)

- Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of the molecule.[5]

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